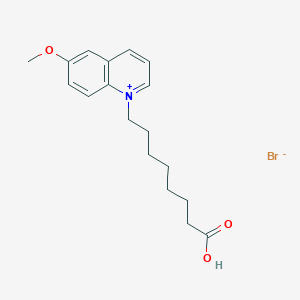
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide is a quaternary ammonium compound with a quinolinium core This compound is known for its unique structural features, which include a carboxyheptyl chain and a methoxy group attached to the quinolinium ring The bromide ion serves as the counterion to balance the charge of the quinolinium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxyquinoline with 7-bromoheptanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the bromide ion is displaced by the quinoline nitrogen, forming the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinolinium ring can be reduced to form a dihydroquinoline derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinolinium salts with different counterions.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The methoxy and carboxyheptyl groups play a crucial role in modulating the compound’s hydrophobicity and membrane affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinium, 1-(7-carboxyheptyl)-6-hydroxy-, bromide: Similar structure but with a hydroxy group instead of a methoxy group.
Pyridinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide: Similar structure but with a pyridinium core instead of a quinolinium core.
Imidazolium, 1-(7-carboxyheptyl)-6-methoxy-, bromide: Similar structure but with an imidazolium core instead of a quinolinium core.
Uniqueness
Quinolinium, 1-(7-carboxyheptyl)-6-methoxy-, bromide is unique due to its specific combination of functional groups and its quinolinium core The presence of the methoxy group enhances its lipophilicity, while the carboxyheptyl chain provides additional flexibility and interaction sites
Eigenschaften
CAS-Nummer |
142094-31-3 |
|---|---|
Molekularformel |
C18H24BrNO3 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
8-(6-methoxyquinolin-1-ium-1-yl)octanoic acid;bromide |
InChI |
InChI=1S/C18H23NO3.BrH/c1-22-16-10-11-17-15(14-16)8-7-13-19(17)12-6-4-2-3-5-9-18(20)21;/h7-8,10-11,13-14H,2-6,9,12H2,1H3;1H |
InChI-Schlüssel |
RSQATUGWJKUOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCCCCCC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


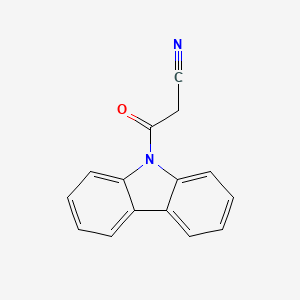
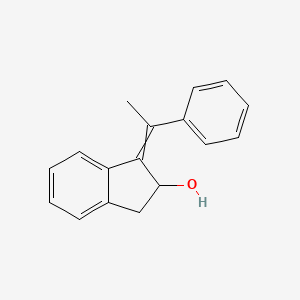

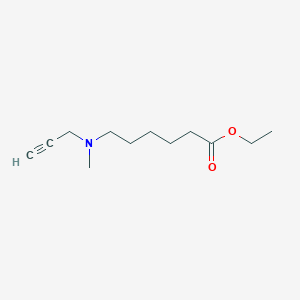
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)

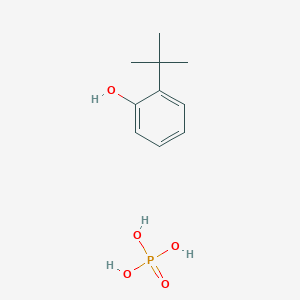
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
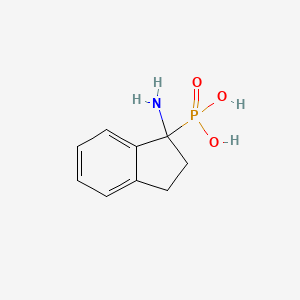
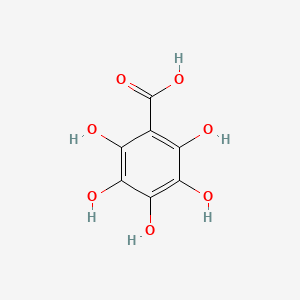
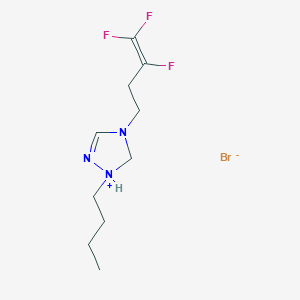
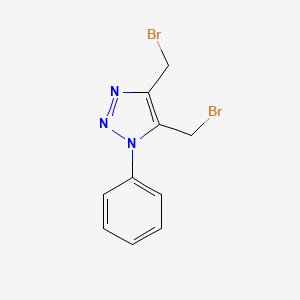
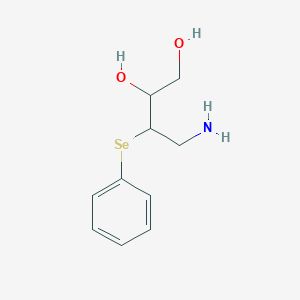
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
